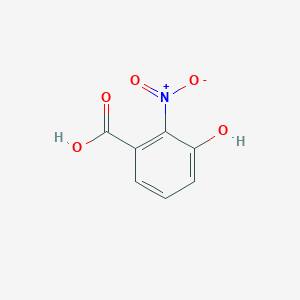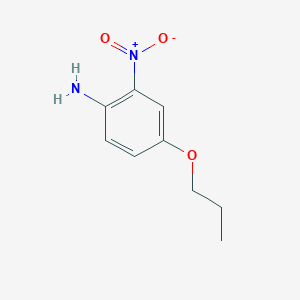![molecular formula C15H14O3 B181749 Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 175152-70-2](/img/structure/B181749.png)
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Friedel-Crafts alkylation . For instance, the treatment of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of Na2CO3, bis-triphenylphosphine palladium dichloride (PdCl2(PPh3)2), and a mixture of H2O and THF afforded a related compound, methyl-3-bromo-4’-methoxy-[1,1’-biphenyl]-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate” can be inferred from related compounds. For example, 1,1’-Biphenyl, 3-methyl- has a molecular weight of 168.2344 and a molecular formula of C13H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . Protodeboronation of pinacol boronic esters is another reaction that can be utilized in the synthesis of related compounds .
Wissenschaftliche Forschungsanwendungen
Optical Properties and Nonlinear Optical Materials
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate's derivatives show potential in the study of optical properties and nonlinear optical materials. A study focused on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a related compound, highlights its importance in the field of nonlinear optical properties due to its significant hyperpolarizability, which is greater than the standard NLO material urea (Mary et al., 2014).
Liquid Crystal Research
Research on 4-Substituted phenyl 4′-substituted biphenyl-4-carboxylates, which include derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, have shown these compounds to be enantiotropic nematogens, important in the field of liquid crystal research. Their crystal structures suggest significant roles in intermolecular interactions (Hori et al., 2005).
Fluorescent Chloride Sensors
In the development of optical sensors, derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate have been utilized to create fluorescent chloride sensors. This includes the synthesis of Methyl 2′-aminobiphenyl-4-carboxylate, an optical chloride sensor, via selective nitration processes (Das et al., 2021).
Synthesis of Novel Molecular Structures
The compound's derivatives are also pivotal in synthesizing new molecular structures, like 1,4-Dihydro-2H-3-benzoxocine systems, contributing to the field of organic synthesis and expanding the repertoire of available organic compounds (Ahn et al., 2012).
Antiviral and Anti-inflammatory Applications
In medicinal chemistry, derivatives of Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, like Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate, are synthesized as part of research into novel anti-inflammatory agents. Such derivatives are based on structurally related molecules known for their anti-inflammatory activity (Moloney, 2001). Additionally, compounds derived from Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, closely related to Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate, have shown potential as inhibitors of Hepatitis B Virus replication (Kovalenko et al., 2020).
Wirkmechanismus
Target of Action
Methyl 3-methoxy-[1,1’-biphenyl]-4-carboxylate is a complex organic compound that is often used in various chemical reactions. Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially interact with its targets through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Eigenschaften
IUPAC Name |
methyl 2-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(11-6-4-3-5-7-11)8-9-13(14)15(16)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDRDPIUCCRDNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630213 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
175152-70-2 | |
| Record name | Methyl 3-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




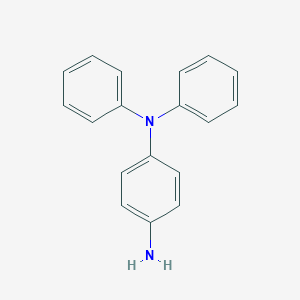

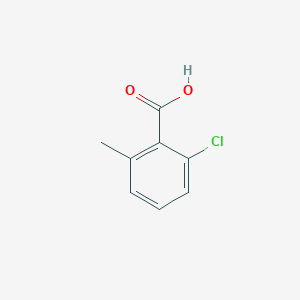

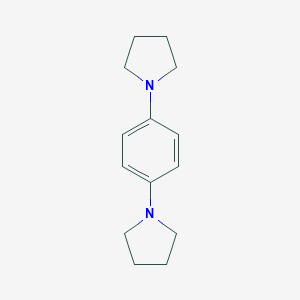
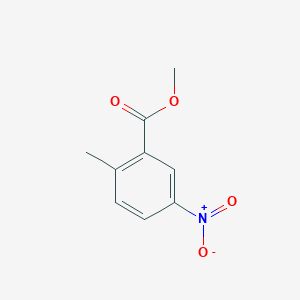
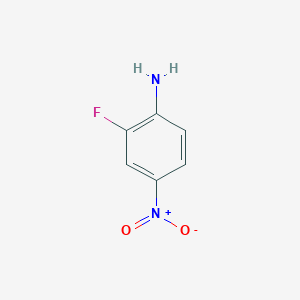
![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)

